Cloruro de Sinapina

Descripción general

Descripción

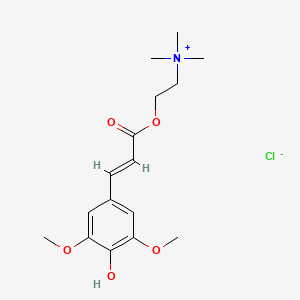

Sinapine Chloride is a compound with the systematic name Choline, Chloride, 4-Hydroxy-3,5-Dimethoxycinnamate . It is a primary reference substance with assigned absolute purity .

Synthesis Analysis

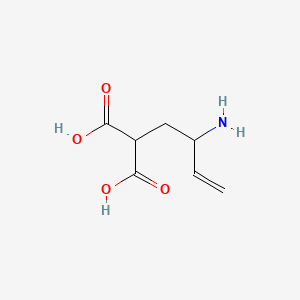

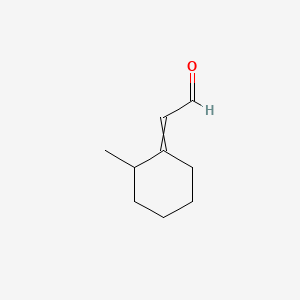

Sinapine Chloride can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This synthetic process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride . A patent describes the preparation method of Sinapine Chloride using crucifer seeds and seed meals as raw materials .Molecular Structure Analysis

The molecular formula of Sinapine Chloride is C16H24ClNO5 . The molecular weight is 345.82 .Chemical Reactions Analysis

Sinapine esterase is an enzyme whose two substrates are sinapine and H2O, and whose two products are sinapic acid and choline . Sinapoylglucose—choline O-sinapoyltransferase is another enzyme whose two substrates are 1-O-sinapoyl-β-D-glucose and choline, whereas its two products are D-glucose and sinapine .Physical and Chemical Properties Analysis

Sinapine Chloride is a solid substance . Its CAS Number is 6484-80-6 .Aplicaciones Científicas De Investigación

Actividad antioxidante

El cloruro de sinapina exhibe significativas propiedades antioxidantes, las cuales son cruciales en la protección de las células del estrés oxidativo causado por los radicales libres . Esta característica es beneficiosa en la ciencia de los alimentos, donde el this compound puede utilizarse para preservar la calidad nutricional y extender la vida útil de los productos alimenticios. Además, su capacidad antioxidante tiene implicaciones en la industria farmacéutica, lo que podría ayudar en el desarrollo de tratamientos para enfermedades asociadas al estrés oxidativo.

Actividad antimicrobiana

La investigación ha demostrado la actividad antimicrobiana del this compound . Esta aplicación es particularmente relevante en el desarrollo de nuevos antibióticos y agentes de sanitización. Su capacidad de inhibir el crecimiento microbiano lo convierte en un candidato para su uso en prácticas agrícolas para proteger los cultivos de enfermedades bacterianas y fúngicas.

Salud cardiovascular

El this compound se ha relacionado con efectos protectores cardiovasculares . Puede desempeñar un papel en la prevención de la aterosclerosis al aliviar la espuma de macrófagos—un proceso que contribuye a la formación de placas arteriales . Esto sugiere posibles aplicaciones terapéuticas para el this compound en el tratamiento o la prevención de enfermedades cardíacas.

Propiedades antiinflamatorias

También son notables las propiedades antiinflamatorias del compuesto . La inflamación es una respuesta biológica a estímulos dañinos, y la inflamación crónica puede conducir a diversas enfermedades. La capacidad del this compound para reducir la inflamación podría aprovecharse en la investigación médica para desarrollar tratamientos para trastornos inflamatorios.

Investigación del cáncer

Las propiedades antitumorales del this compound abren vías para la investigación del cáncer . Su potencial para inhibir el crecimiento de células cancerosas podría explorarse más a fondo para desarrollar nuevas terapias contra el cáncer. Comprender los mecanismos mediante los cuales el this compound afecta a las células tumorales puede proporcionar información sobre tratamientos contra el cáncer más eficaces y menos tóxicos.

Metabolismo lipídico

Por último, se ha estudiado el this compound por sus efectos sobre el metabolismo lipídico . Puede influir en la forma en que el cuerpo procesa y almacena las grasas, lo cual es significativo en el contexto de la obesidad y el síndrome metabólico. La investigación en esta área podría conducir a nuevos suplementos dietéticos o medicamentos que ayuden a controlar los niveles de lípidos en el cuerpo.

Mecanismo De Acción

- Sinapine is a phenolic compound found in rapeseeds, accounting for up to 80% of the total phenolic content . Its primary targets include foam cells, which play a crucial role in atherosclerosis development.

- Resulting Changes : These actions inhibit cholesterol uptake, promote cholesterol efflux, and shift macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes .

- Downstream Effects : Reduced foam cell formation and altered macrophage polarization contribute to atherosclerosis prevention .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sinapine Chloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to suppress CD36 expression, enhance the CDC42 expression, and activate the JAK2 and the STAT3 in foam cells . These interactions suggest that Sinapine Chloride plays a significant role in biochemical reactions, particularly those related to inflammation and tumor growth .

Cellular Effects

Sinapine Chloride has a profound impact on various types of cells and cellular processes. It has been found to alleviate foam cell formation, a key factor in the development of atherosclerosis . By suppressing CD36 expression, Sinapine Chloride inhibits cholesterol uptake, activates cholesterol efflux, and converts macrophages from pro-inflammatory M1 to anti-inflammatory M2 .

Molecular Mechanism

At the molecular level, Sinapine Chloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the expression of CD36, a protein involved in lipid metabolism, and enhances the expression of CDC42, a protein involved in cell signaling . Furthermore, it activates the JAK2 and STAT3 pathways, which are involved in cellular responses to cytokines and growth factors .

Temporal Effects in Laboratory Settings

The effects of Sinapine Chloride change over time in laboratory settings. While specific studies on Sinapine Chloride’s stability and degradation are limited, research on sinapine, a closely related compound, suggests that it can have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of Sinapine Chloride vary with different dosages. A study on high-fat diet-fed C57BL/6J mice showed that supplementation with sinapine significantly reduced body weight increase, fat accumulation, and fatty liver formation . The specific threshold effects and potential toxic or adverse effects at high doses of Sinapine Chloride have not been thoroughly studied.

Metabolic Pathways

Sinapine Chloride is involved in several metabolic pathways. It has been found to activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells , suggesting its involvement in lipid metabolism and inflammatory responses

Subcellular Localization

Sinapine, a closely related compound, is thought to accumulate in vacuoles This could suggest similar subcellular localization for Sinapine Chloride

Propiedades

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMPOGBKXGSVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-80-6 | |

| Record name | Sinapine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SINAPINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Sinapine Chloride interact with the gastrointestinal system?

A2: Research indicates that Sinapine Chloride can influence the contractility of smooth muscle in the gastrointestinal tract. One study found that Sinapine Chloride increased the tension of isolated ileum smooth muscle strips from rabbits in a dose-dependent manner. [] This effect was partially inhibited by atropine, a muscarinic receptor blocker, suggesting the involvement of muscarinic receptors in mediating the contractile response. This finding highlights the potential of Sinapine Chloride to modulate gastrointestinal motility, although further research is needed to explore its therapeutic implications in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)